4-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride
Overview
Description
4-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C10H22ClNO2 and its molecular weight is 223.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
A study focused on the synthesis of piperidine derivatives, highlighting their potential in addressing biological activities such as analgesic, local anaesthetic, and antifungal effects. The chemical structures of these compounds were confirmed through various spectral data, showcasing their significant analgesic and local anaesthetic activities in certain derivatives, while others exhibited potent antifungal activity against specific strains (Rameshkumar et al., 2003).
Cytotoxic and Anticancer Agents
Another research avenue involves the synthesis of piperidine compounds as novel classes of cytotoxic and anticancer agents. These studies reveal that certain piperidine derivatives display significant cytotoxicity toward murine and human tumor cells, with some showing promising in vivo activity against colon cancers. This underscores the potential of piperidine derivatives as effective anticancer agents (Dimmock et al., 1998).
Dopamine Transporter Affinity
Piperidine analogues have been examined for their binding affinity to the dopamine transporter, highlighting the influence of the N-substituent on affinity and selectivity. This research is critical in the development of compounds with potential applications in neurological disorders, demonstrating subnanomolar affinity and good selectivity for certain derivatives (Prisinzano et al., 2002).
Antimicrobial Activities
Research on the synthesis of piperidine derivatives also extends to their antimicrobial activities. A study aiming to synthesize and screen certain piperidine derivatives for microbial activities against various strains indicated moderate activities, suggesting their potential as antimicrobial agents (Ovonramwen et al., 2019).
Antiallergy Activity
The synthesis and evaluation of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines for antiallergy activity revealed several potent analogues in the passive foot anaphylaxis assay. This suggests their usefulness as antiallergic agents, with specific compounds outperforming established medications in this domain (Walsh et al., 1989).
Properties
IUPAC Name |
4-[2-(2-methoxyethoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-12-8-9-13-7-4-10-2-5-11-6-3-10;/h10-11H,2-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTGPIVYHOAJRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.